molecular formula C19H18Cl2F2N2O4S B2617648 4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide CAS No. 2361796-31-6

4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide

Cat. No. B2617648
CAS RN: 2361796-31-6
M. Wt: 479.32
InChI Key: BCMCCMYGYBDRHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene . The molecular structure consists of a benzene ring substituted with a chloro group, a methyl group, a nitro group, and an indole moiety. The sulfonamide functional group is attached to the benzene ring. The arrangement of these substituents significantly influences the compound’s properties and reactivity.


Chemical Reactions Analysis

Given its aromatic nature, 4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide can undergo electrophilic aromatic substitution reactions. The general mechanism involves the formation of a positively charged benzenonium intermediate, followed by proton removal to yield a substituted benzene ring . Specific reactions would depend on the functional groups present and the reaction conditions.

properties

IUPAC Name

4-chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F2N2O4S/c1-11-14(15-9-12(29-19(21,22)23)3-6-17(15)25-11)7-8-24-30(26,27)13-4-5-16(20)18(10-13)28-2/h3-6,9-10,24-25H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMCCMYGYBDRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide

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